
Application of CRISPR-Cas9 to Edit the Vhr1
Gene in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vhr1

Cat. No.: B1575614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The Vhr1 (Vitamin H Regulator 1) gene in Saccharomyces cerevisiae is a key transcriptional

activator essential for the cellular response to biotin deficiency.[1][2] Under low biotin

conditions, the Vhr1 protein (Vhr1p) binds to specific DNA sequences known as Vitamin H-

Responsive Elements (VHREs) in the promoter regions of the VHT1 and BIO5 genes.[1][2][3]

This binding initiates the recruitment of the SWI/SNF chromatin remodeling complex, leading to

the transcriptional activation of VHT1, which encodes a biotin transporter, and BIO5, which is

involved in the uptake of a biotin precursor.[1] Given its central role in biotin homeostasis, the

targeted modification of the Vhr1 gene using the CRISPR-Cas9 system presents a powerful

approach to investigate the intricacies of biotin metabolism and potentially engineer yeast

strains with altered biotin uptake or synthesis capabilities.

The CRISPR-Cas9 system is a versatile and efficient genome editing tool that allows for

precise targeted modifications of DNA.[4][5] The system utilizes a guide RNA (gRNA) to direct

the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).

[5][6] In S. cerevisiae, these DSBs are predominantly repaired by the highly efficient

homologous recombination (HR) pathway. By co-transforming the yeast cells with a donor DNA

template containing the desired genetic modification, precise gene knockouts, insertions, or

point mutations can be achieved.[2][4] The application of CRISPR-Cas9 to edit the Vhr1 gene

can facilitate loss-of-function studies to elucidate its complete repertoire of target genes and
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downstream effects. Furthermore, it can be employed to introduce specific mutations to study

the structure-function relationship of the Vhr1p, particularly its DNA binding and transcriptional

activation domains.

Vhr1 Signaling Pathway in Response to Low Biotin
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Caption: Vhr1p-mediated activation of biotin-related genes.
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Experimental Workflow for CRISPR-Cas9 Editing of
Vhr1

1. Design

2. Construction

3. Transformation

4. Selection & Verification

gRNA Design for Vhr1
(e.g., targeting coding sequence)

Clone gRNA into Cas9-expressing plasmid

Donor DNA Design
(e.g., with knockout cassette or point mutation)

Synthesize or PCR-amplify donor DNA

Co-transform yeast with Cas9/gRNA plasmid
and donor DNA

Select transformants on appropriate medium

Verify edits by colony PCR and Sanger sequencing

Click to download full resolution via product page

Caption: Workflow for Vhr1 gene editing using CRISPR-Cas9.

Quantitative Data Summary
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The following tables provide representative data on the efficiency of CRISPR-Cas9 mediated

gene editing in Saccharomyces cerevisiae. While specific data for the Vhr1 gene is not

available in the literature, these values reflect typical efficiencies observed for gene knockouts

in yeast.

Table 1: On-Target Editing Efficiency

Target Gene Type of Edit
Editing Efficiency
(%)

Reference

CAN1 Knockout 70-100 [5]

Various Knockout High [7]

Heterozygous Loci Allele-specific
Significantly lower (up

to 99-fold)
[8]

Table 2: Off-Target Mutation Analysis

Method
Off-Target
Frequency

Comments Reference

Computational

Prediction

Varies based on

gRNA design

Judicious gRNA

design minimizes off-

targets.

[9]

In vivo detection

Can lead to large

scale loss of

heterozygosity in

diploids

A potential side-effect

in heterozygous

strains.

[8]

High-fidelity Cas9

variants

Reduced off-target

activity

Engineered Cas9

proteins can increase

specificity.

[9][10]

Experimental Protocols
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Protocol 1: Guide RNA Design and Plasmid
Construction

gRNA Design:

Identify the coding sequence of the Vhr1 gene (Systematic name: YIL056W) from the

Saccharomyces Genome Database (SGD).

Use a web-based gRNA design tool (e.g., CHOPCHOP, CRISPR4P) to identify potential

20-nucleotide gRNA sequences targeting the Vhr1 open reading frame.[5]

Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM)

sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[2]

Perform a BLAST search against the S. cerevisiae genome to ensure the selected gRNA

sequences have minimal predicted off-target sites.

Plasmid Construction:

Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA target

sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g.,

pML104 or a similar all-in-one CRISPR plasmid).[2][7]

Anneal the oligonucleotides to form a double-stranded DNA fragment.

Digest the Cas9-gRNA backbone plasmid with a suitable restriction enzyme (e.g., SwaI

and BclI for pML104).[2]

Ligate the annealed gRNA fragment into the digested plasmid.

Transform the ligation product into competent E. coli for plasmid amplification and

selection.

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Donor DNA Template Preparation
For Gene Knockout:
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Design a donor DNA template consisting of a selectable marker (e.g., a drug resistance

cassette) flanked by 40-60 base pair homology arms corresponding to the regions

immediately upstream and downstream of the Vhr1 coding sequence.

Amplify the donor DNA cassette by PCR using primers that incorporate the homology

arms.

For Point Mutation:

Design a single-stranded oligonucleotide or a PCR-amplified double-stranded DNA

fragment of approximately 100-200 base pairs centered around the target mutation site.

This donor template should contain the desired nucleotide change(s) and should also

include a silent mutation in the PAM sequence to prevent repeated cleavage by Cas9 after

successful editing.[2]

Protocol 3: Yeast Transformation and Selection
Yeast Strain: Use a standard laboratory strain of S. cerevisiae (e.g., BY4741).

Transformation:

Prepare competent yeast cells using the lithium acetate/single-stranded carrier

DNA/polyethylene glycol method.

Co-transform the yeast cells with the Cas9-gRNA plasmid (approximately 100-500 ng) and

the donor DNA template (approximately 500-1000 ng).[4]

Selection:

Plate the transformed cells onto selective medium. If using a plasmid with a URA3 marker,

plate on synthetic complete medium lacking uracil (SC-Ura).

If a selectable marker was used in the donor DNA for knockout, replica-plate the colonies

onto a medium containing the corresponding selective agent (e.g., G418).

Incubate the plates at 30°C for 2-3 days until colonies appear.
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Protocol 4: Verification of Gene Editing
Colony PCR:

Pick individual colonies from the selection plate.

Perform colony PCR using primers that flank the targeted region of the Vhr1 gene.

Analyze the PCR products by agarose gel electrophoresis. A successful knockout will

result in a size change of the PCR product corresponding to the insertion of the marker

cassette. For point mutations, the size will remain unchanged.

Sanger Sequencing:

For colonies showing the expected PCR product size, purify the PCR product.

Send the purified PCR product for Sanger sequencing to confirm the desired gene

knockout or the precise introduction of the intended point mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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